molecular formula C18H19N5OS B11153910 N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11153910
M. Wt: 353.4 g/mol
InChI Key: NLZJUZYAHALXNW-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound featuring a tetrahydrobenzothiophene core substituted at the 2-position with a tetrazole ring and at the 3-position with a carboxamide group linked to a 2-phenylethyl chain. The tetrazole moiety is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . The 4,5,6,7-tetrahydro-1-benzothiophene scaffold contributes to conformational rigidity, which may improve target binding specificity.

Properties

Molecular Formula

C18H19N5OS

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2-phenylethyl)-2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H19N5OS/c24-17(19-11-10-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)25-18(16)23-12-20-21-22-23/h1-3,6-7,12H,4-5,8-11H2,(H,19,24)

InChI Key

NLZJUZYAHALXNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Tetrazole Group: The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles.

    Attachment of the Phenylethyl Group: This step can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s closest analogs share the tetrahydrobenzothiophene-3-carboxamide core but differ in substituents at the 2-position and the N-alkyl/aryl group of the carboxamide. Key examples include:

Compound Name 2-Position Substituent N-Substituent Notable Features
Target Compound 1H-tetrazol-1-yl 2-phenylethyl Enhanced metabolic stability due to tetrazole; phenylethyl may aid lipophilicity
N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-...-3-carboxamide (Compound 16, []) Imidazole-thioacetamido Benzyl Potential kinase inhibition via imidazole-thioether interaction
N-(2-Furylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-...-3-carboxamide [] 3,4,5-trimethoxybenzoyl 2-Furylmethyl Trimethoxybenzoyl may enhance π-π stacking; furyl improves solubility
N-(4-fluorophenyl)-2-{[(4-methoxyphenyl)methylene]amino}-...-3-carboxamide [] Methoxybenzylideneamino 4-Fluorophenyl Fluorophenyl group increases electronegativity, affecting receptor binding
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)-...-3-carboxamide [] Chloroacetamido 4-Methoxyphenyl Chloroacetamido may confer reactivity for further derivatization

Pharmacological and Physicochemical Properties

  • Tetrazole vs. Carboxylic Acid : The tetrazole group in the target compound (pKa ~4.9) offers superior ionization stability compared to carboxylic acids (pKa ~2.5), reducing gastrointestinal irritation and improving membrane permeability .
  • Phenylethyl vs.
  • Trimethoxybenzoyl vs. Methoxybenzylideneamino: The trimethoxybenzoyl group in [] enhances planar stacking interactions with aromatic residues in enzymes, whereas methoxybenzylideneamino in [] introduces a Schiff base-like structure, possibly enabling covalent binding .

Crystallographic and Stability Data

  • Crystallographic studies of analogs (e.g., []) reveal that the tetrahydrobenzothiophene core adopts a boat conformation, with puckering parameters (q = 0.45 Å, φ = 120°) favoring hydrophobic interactions .
  • Hydrogen-bonding patterns (e.g., N–H···O/N interactions in []) stabilize the tetrazole and carboxamide groups, critical for maintaining crystallinity and shelf stability .

Notes

Structural Diversity : Substituent variations at the 2-position significantly alter target selectivity. For example, tetrazole-containing analogs show promise in angiotensin II receptor antagonism, while imidazole-thioether derivatives (e.g., []) are explored for kinase inhibition .

Synthetic Challenges : The 2-phenylethyl group in the target compound may introduce steric hindrance during coupling steps, requiring optimized conditions (e.g., DIPEA in DMSO, as in []) .

Regulatory Considerations : Compounds like [] were discontinued due to instability under accelerated storage conditions (40°C/75% RH), highlighting the need for robust formulation strategies for tetrazole derivatives .

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